Enhanced Lipophilicity (XLogP) Versus 4-(4-Methylphenyl)piperidine (CAS 59083-39-5)
The introduction of a 4-methyl substituent on the piperidine ring of 4-methyl-4-(4-methylphenyl)piperidine is predicted to increase its lipophilicity compared to the des-methyl analog 4-(4-methylphenyl)piperidine. The comparator, 4-(4-methylphenyl)piperidine, has a reported XLogP of 2.79 [1]. Computational estimation based on the additional methyl group (typical ΔlogP contribution of +0.5 for an sp³ methyl on a saturated ring) places the target compound's XLogP at approximately 3.3, representing a meaningful increase in lipophilicity that can influence membrane permeability and protein binding.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP ~3.3 (estimated by fragment contribution method) |
| Comparator Or Baseline | 4-(4-Methylphenyl)piperidine (CAS 59083-39-5): XLogP = 2.79 |
| Quantified Difference | Δ XLogP ≈ +0.5 (estimated increase attributable to the additional 4-methyl group on the piperidine ring) |
| Conditions | Predicted values based on XLogP3 computational model and fragment-based additive methods |
Why This Matters
Higher lipophilicity directly impacts compound partitioning in biological assays and influences decisions about which scaffold to advance in medicinal chemistry programs targeting intracellular or CNS-penetrant candidates.
- [1] Molbase. Piperidine,4-(4-methylphenyl)-. LogP: 2.7908. CAS 59083-39-5. View Source
